molecular formula C14H17NO5 B1429309 N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine CAS No. 1217465-10-5

N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine

Cat. No. B1429309
CAS RN: 1217465-10-5
M. Wt: 279.29 g/mol
InChI Key: IMFSUYMDPTXKCC-VIFPVBQESA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds often include acetylation and carbonylation. These reactions showcase the compound’s reactivity and potential for forming various derivatives with specific functional groups.

Scientific Research Applications

Chiral Separation by Capillary Electrophoresis

N-(2-Ethyl-6-methylphenyl)alanine enantiomers were separated using capillary electrophoresis, a technique valuable in chiral separation and analysis. Optimal separation conditions involved 2,6-di-O-methyl-β-cyclodextrin, with significant implications for quantifying such compounds in various samples (Liang, 2003).

Enzyme-Catalyzed Reactions and Enantioselectivity

The synthesis of N-(2-Ethyl-6-methylphenyl)alanine using enzymes showed that amino acids like histidine and lysine can enhance the enantioselectivity of reactions. This highlights the utility of enzyme-catalyzed processes in producing specific enantiomers of pharmaceutical importance (Han, Zhou, & Zheng, 2019).

Biocatalytic Resolution and Production

Lipase-catalyzed biocatalytic resolution was used to produce (S)-N-(2-ethyl-6-methylphenyl)alanine, a key intermediate in pharmaceuticals. This process involved optimizing reaction conditions to achieve high enantiomeric ratios, demonstrating the effectiveness of biocatalysis in synthesizing optically active compounds (Zheng, Zhang, & Gao, 2006).

Studies on Amino Acid Spin Labels

Research involving NN―CH2―substituted L-alanine methyl ester and its complexes with nickel(II) ions provided insights into the chelation properties of these compounds. This has implications for understanding the interactions of amino acids with metal ions, which is crucial in various biochemical and pharmaceutical applications (Osada, Igarashi, & Nogami, 2010).

Fermentative Production of N-Alkylated Glycine Derivatives

Studies on fermentative production of sarcosine and N-ethylglycine using Corynebacterium glutamicum and a modified imine reductase enzyme demonstrated the potential for biosynthetic production of N-alkylated amino acids. This research has significant implications for the production of biologically relevant compounds in a cost-effective and sustainable manner (Mindt, Hannibal, & Wendisch, 2019).

Future Directions

The hydrogenation of a related compound, “N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine”, is the largest-scale asymmetric catalytic process for the industrial production of agrochemical (S)-metolachlor . This suggests potential future directions for the study and application of “N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine” and similar compounds.

properties

IUPAC Name

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-4-10-7-5-6-8(2)11(10)15(9(3)13(17)18)12(16)14(19)20/h5-7,9H,4H2,1-3H3,(H,17,18)(H,19,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFSUYMDPTXKCC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N([C@@H](C)C(=O)O)C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746827
Record name N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine

CAS RN

1217465-10-5
Record name N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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